molecular formula C16H19NO4 B4385400 2,4-diacetyl-5-hydroxy-5-methyl-3-pyridin-3-ylcyclohexan-1-one

2,4-diacetyl-5-hydroxy-5-methyl-3-pyridin-3-ylcyclohexan-1-one

Cat. No.: B4385400
M. Wt: 289.33 g/mol
InChI Key: ZJZDWFLRWJXMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-pyridinyl)cyclohexanone is a complex organic compound with the molecular formula C17H19NO4 This compound is characterized by its unique cyclohexanone structure, which includes acetyl, hydroxy, methyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diacetyl-5-hydroxy-5-methyl-3-pyridin-3-ylcyclohexan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-pyridinyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-pyridinyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-diacetyl-5-hydroxy-5-methyl-3-pyridin-3-ylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone
  • 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone

Uniqueness

2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-pyridinyl)cyclohexanone is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,4-diacetyl-5-hydroxy-5-methyl-3-pyridin-3-ylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-9(18)13-12(20)7-16(3,21)15(10(2)19)14(13)11-5-4-6-17-8-11/h4-6,8,13-15,21H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZDWFLRWJXMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-diacetyl-5-hydroxy-5-methyl-3-pyridin-3-ylcyclohexan-1-one
Reactant of Route 2
2,4-diacetyl-5-hydroxy-5-methyl-3-pyridin-3-ylcyclohexan-1-one
Reactant of Route 3
2,4-diacetyl-5-hydroxy-5-methyl-3-pyridin-3-ylcyclohexan-1-one
Reactant of Route 4
2,4-diacetyl-5-hydroxy-5-methyl-3-pyridin-3-ylcyclohexan-1-one
Reactant of Route 5
2,4-diacetyl-5-hydroxy-5-methyl-3-pyridin-3-ylcyclohexan-1-one
Reactant of Route 6
2,4-diacetyl-5-hydroxy-5-methyl-3-pyridin-3-ylcyclohexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.